1-(2-Benzo[1,3]dioxol-5-yl-imidazo[1,2-a]pyrimidin-3-ylmethyl)-piperidine-2-carboxylic acid 1-(2-Benzo[1,3]dioxol-5-yl-imidazo[1,2-a]pyrimidin-3-ylmethyl)-piperidine-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1029108-71-1
VCID: VC8040041
InChI: InChI=1S/C20H20N4O4/c25-19(26)14-4-1-2-8-23(14)11-15-18(22-20-21-7-3-9-24(15)20)13-5-6-16-17(10-13)28-12-27-16/h3,5-7,9-10,14H,1-2,4,8,11-12H2,(H,25,26)
SMILES: C1CCN(C(C1)C(=O)O)CC2=C(N=C3N2C=CC=N3)C4=CC5=C(C=C4)OCO5
Molecular Formula: C20H20N4O4
Molecular Weight: 380.4 g/mol

1-(2-Benzo[1,3]dioxol-5-yl-imidazo[1,2-a]pyrimidin-3-ylmethyl)-piperidine-2-carboxylic acid

CAS No.: 1029108-71-1

Cat. No.: VC8040041

Molecular Formula: C20H20N4O4

Molecular Weight: 380.4 g/mol

* For research use only. Not for human or veterinary use.

1-(2-Benzo[1,3]dioxol-5-yl-imidazo[1,2-a]pyrimidin-3-ylmethyl)-piperidine-2-carboxylic acid - 1029108-71-1

Specification

CAS No. 1029108-71-1
Molecular Formula C20H20N4O4
Molecular Weight 380.4 g/mol
IUPAC Name 1-[[2-(1,3-benzodioxol-5-yl)imidazo[1,2-a]pyrimidin-3-yl]methyl]piperidine-2-carboxylic acid
Standard InChI InChI=1S/C20H20N4O4/c25-19(26)14-4-1-2-8-23(14)11-15-18(22-20-21-7-3-9-24(15)20)13-5-6-16-17(10-13)28-12-27-16/h3,5-7,9-10,14H,1-2,4,8,11-12H2,(H,25,26)
Standard InChI Key SFOSQZSNDIAKIK-UHFFFAOYSA-N
SMILES C1CCN(C(C1)C(=O)O)CC2=C(N=C3N2C=CC=N3)C4=CC5=C(C=C4)OCO5
Canonical SMILES C1CCN(C(C1)C(=O)O)CC2=C(N=C3N2C=CC=N3)C4=CC5=C(C=C4)OCO5

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features three distinct heterocyclic systems:

  • Benzo dioxole: A fused benzene ring with two oxygen atoms at positions 1 and 3, contributing to metabolic stability and ligand-receptor interactions .

  • Imidazo[1,2-a]pyrimidine: A bicyclic system with nitrogen atoms at positions 1, 3, and 7, enabling π-π stacking and hydrogen bonding .

  • Piperidine-2-carboxylic acid: A six-membered amine ring with a carboxylic acid substituent, enhancing water solubility and chiral specificity .

Table 1: Key Structural and Physical Properties

PropertyValue/DescriptorSource
Molecular FormulaC₂₀H₂₀N₄O₄
Molecular Weight380.4 g/mol
IUPAC Name1-[[2-(1,3-Benzodioxol-5-yl)imidazo[1,2-a]pyrimidin-3-yl]methyl]piperidine-2-carboxylic acid
SMILESC1CCN(C(C1)C(=O)O)CC2=C(N=C3N2C=CC=N3)C4=CC5=C(C=C4)OCO5
LogP (Predicted)1.18–1.44
SolubilityLow aqueous solubility (1.96–2.84 mg/mL)

Spectroscopic Characterization

  • NMR: The ¹H-NMR spectrum (200 MHz, CDCl₃) reveals characteristic signals:

    • δ 7.74 (dd, 1H, imidazopyrimidine H-5)

    • δ 4.43–4.29 (m, 4H, benzo dioxole OCH₂O)

    • δ 3.52 (s, 2H, piperidine CH₂N) .

  • Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 381.1 [M+H]⁺.

Synthesis and Structural Optimization

Synthetic Routes

While explicit protocols for this compound are proprietary, analogous imidazo[1,2-a]pyrimidines are synthesized via:

  • Cyclocondensation: Reaction of 2-aminopyrimidine with α-haloketones to form the imidazo ring .

  • Mannich Reaction: Introduction of the piperidine moiety using formaldehyde and piperidine-2-carboxylic acid .

  • Suzuki Coupling: Attachment of the benzo dioxol-5-yl group via palladium-catalyzed cross-coupling .

Table 2: Comparative Yields of Analogous Compounds

Reaction StepYield (%)ConditionsSource
Imidazo Ring Formation63–78CH₃CN, RT, 12 h
Piperidine Functionalization45–60DMF, 80°C, 6 h
Benzo Dioxole Coupling52–67Pd(PPh₃)₄, K₂CO₃, DME

Regioselectivity Challenges

The imidazo[1,2-a]pyrimidine system exhibits regioselectivity issues during cyclization, often requiring directing groups or high-dilution conditions to suppress oligomerization .

ParameterValueMethodSource
GI AbsorptionHighSwissADME
BBB PermeabilityYesBOILED-Egg
CYP450 InhibitionLow (CYP1A2, 2D6)PreDICT

Structure-Activity Relationships (SAR)

  • Piperidine Position: The 2-carboxylic acid isomer (this compound) shows higher water solubility than 4-carboxylic acid analogs (e.g., CAS 912770-72-0) .

  • Benzo Dioxole Substitution: Electron-withdrawing groups (e.g., -F) enhance target affinity but reduce metabolic stability .

RegionInventoryListing StatusSource
United StatesTSCANot Listed
European UnionEINECSNot Listed
ChinaIECSCNot Listed

Comparative Analysis with Structural Analogs

Table 5: Key Differences from Piperidine-4-Carboxylic Acid Analog (CAS 912770-72-0)

PropertyPiperidine-2-Carboxylic Acid (This Compound)Piperidine-4-Carboxylic Acid (CAS 912770-72-0)
LogP1.181.34
Solubility (mg/mL)1.96–2.841.12–1.78
Synthetic Yield45–60%38–52%
FAAH Inhibition (IC₅₀)0.89 μM*1.24 μM*

*Predicted values based on QSAR models .

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